1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene
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Overview
Description
1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with ethoxyphenoxy and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-2-nitrobenzene and 3-ethoxyphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of automated systems and continuous flow processes can further enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties, such as polymers and liquid crystals.
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.
Agrochemicals: Utilized in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy groups play a crucial role in determining the reactivity and selectivity of the compound in various chemical reactions. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with nucleophiles, generating intermediates that lead to the final products.
Comparison with Similar Compounds
Similar Compounds
1-bromo-2-ethoxybenzene: Similar structure but lacks the additional ethoxyphenoxy group.
1-bromo-2-(2-methoxyethoxy)ethane: Contains a methoxyethoxy group instead of an ethoxyphenoxy group.
1-bromo-2-(2-methoxyethoxy)benzene: Similar structure with a methoxyethoxy group.
Uniqueness
1-bromo-2
Properties
IUPAC Name |
1-bromo-2-[2-(3-ethoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-2-18-13-6-5-7-14(12-13)19-10-11-20-16-9-4-3-8-15(16)17/h3-9,12H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUIDVHKCLHJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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